N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzyl group at the 1-position and a 3-methylphenylmethanesulfonamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-6-5-9-20(14-18)17-30(28,29)25-22-11-12-23-21(15-22)10-13-24(27)26(23)16-19-7-3-2-4-8-19/h2-9,11-12,14-15,25H,10,13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIILDTCIWEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: Benzylation of the quinoline core can be achieved using benzyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the benzylated quinoline with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists structurally related compounds, though none share the exact tetrahydroquinoline-sulfonamide framework. Below is a comparative analysis based on shared motifs:
Table 1: Structural and Functional Comparison
Key Findings from Analogous Structures
Sulfonamide Derivatives: Compounds with sulfonamide groups (e.g., methanesulfonamide) are frequently associated with enzyme inhibition, such as carbonic anhydrase inhibitors (e.g., acetazolamide).
Tetrahydroquinoline Scaffold: This scaffold is present in kinase inhibitors (e.g., bosutinib). The benzyl substitution at the 1-position could modulate target selectivity or metabolic stability.
Arylcyclohexylamine/Piperidine Analogs : Compounds like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine exhibit NMDA receptor antagonism, but the absence of a sulfonamide group in these analogs limits direct functional comparison .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic compound belonging to the tetrahydroquinoline class. This compound has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O3S. The compound features a tetrahydroquinoline core structure with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 426.56 g/mol |
| Molecular Formula | C25H26N2O3S |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its structure allows it to bind effectively to active sites on target enzymes.
- DNA Intercalation : The quinoline core can intercalate into DNA strands, potentially disrupting replication and transcription processes.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines.
Case Studies
-
Study on Cancer Cell Lines :
- Cell Lines Tested : HT29 (colon cancer) and DU145 (prostate cancer).
- Method : MTT assay was utilized to assess cell viability.
- Findings : The compound showed significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics.
-
Molecular Docking Studies :
- Docking simulations revealed strong binding affinities to key targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell growth.
- These studies suggest that the compound could serve as a lead for developing new anticancer agents.
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may be investigated for neuroprotective effects.
Future Research Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future exploration include:
- In vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Step 2 : Introduction of the benzyl group at the 1-position using benzyl halides or benzyl alcohols in the presence of a base (e.g., triethylamine) .
- Step 3 : Sulfonamide coupling via reaction with 1-(3-methylphenyl)methanesulfonyl chloride in anhydrous dichloromethane under reflux . Key optimizations include maintaining anhydrous conditions to prevent hydrolysis and using chromatography (e.g., silica gel) for purification. Yields >70% are achievable with strict temperature control (40–60°C) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl, 3-methylphenyl groups) and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at ~463.2 g/mol) .
Q. What functional groups contribute to its biological activity, and how do they influence reactivity?
- Tetrahydroquinoline core : Provides a planar aromatic system for hydrophobic interactions with enzyme active sites .
- Sulfonamide moiety : Enhances hydrogen-bonding capacity and potential enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
- 3-Methylphenyl group : Modulates lipophilicity, impacting membrane permeability and bioavailability .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Q. How does solubility vary under different pH conditions, and what formulation strategies improve stability?
- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but improves in DMSO or PEG-400 .
- Stability : Degrades rapidly at pH <3 (hydrolysis of sulfonamide); lyophilization in citrate buffer (pH 5–6) enhances shelf life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substitution patterns : Systematically vary the benzyl group (e.g., electron-withdrawing substituents) to enhance target affinity .
- Sulfonamide modifications : Replace 3-methylphenyl with heteroaromatic groups (e.g., pyridyl) to improve solubility without compromising activity .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding. Low bioavailability (<20%) may explain in vivo discrepancies .
- Formulation adjustments : Use nanoemulsions or liposomes to enhance solubility and prolong half-life .
- Metabolite identification : LC-MS/MS to detect inactive metabolites (e.g., sulfonamide cleavage products) .
Q. What methodologies elucidate the compound’s interaction with enzyme active sites?
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding motifs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis studies : Replace key residues (e.g., Thr199 in carbonic anhydrase) to validate binding interactions .
Q. What strategies address poor aqueous solubility in preclinical development?
- Salt formation : Synthesize sodium or lysine salts to improve solubility at physiological pH .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to enhance absorption .
- Co-solvent systems : Use cyclodextrin complexes or micellar formulations for parenteral delivery .
Q. How can in silico models predict ADME/Tox properties early in development?
- ADME prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), CYP inhibition, and blood-brain barrier penetration .
- Toxicity screening : Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity) .
- QSAR models : Train models on analogous quinoline derivatives to forecast hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
